molecular formula C14H16BrN3O2 B7088817 N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine

N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine

Cat. No.: B7088817
M. Wt: 338.20 g/mol
InChI Key: UPDZUAGDZVQBQL-UHFFFAOYSA-N
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Description

N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, and a methyloxolan amine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-9-5-12(8-19-9)16-7-13-17-14(20-18-13)10-3-2-4-11(15)6-10/h2-4,6,9,12,16H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDZUAGDZVQBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)NCC2=NOC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced via electrophilic aromatic substitution, and the final step involves the coupling of the oxadiazole intermediate with the methyloxolan amine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxadiazole ring play crucial roles in binding to these targets, while the methyloxolan amine moiety may influence the compound’s overall activity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine
  • N-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine
  • N-[[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine

Uniqueness

N-[[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyloxolan-3-amine stands out due to the presence of the bromophenyl group, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

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